molecular formula C6H7Cl2N3O B1401392 Oxazolo[5,4-b]pyridin-2-amine dihydrochloride CAS No. 909854-99-5

Oxazolo[5,4-b]pyridin-2-amine dihydrochloride

Cat. No. B1401392
CAS RN: 909854-99-5
M. Wt: 208.04 g/mol
InChI Key: GJGZYHLMTURAJH-UHFFFAOYSA-N
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Description

Oxazolo[5,4-b]pyridin-2-amine is a chemical compound with the molecular formula C6H5N3O . It is a powder at room temperature . The compound has a molecular weight of 135.13 .


Synthesis Analysis

The synthesis of Oxazolo[5,4-b]pyridin-2-amine derivatives has been reported in the literature . The two main approaches include the synthesis via cyclization of pyrimidine derivatives resulted in the fused oxazole ring or by condensation of oxazole derivatives leading to fused pyrimidine rings .


Molecular Structure Analysis

The InChI code for Oxazolo[5,4-b]pyridin-2-amine is 1S/C6H5N3O/c7-6-9-4-2-1-3-8-5(4)10-6/h1-3H, (H2,7,9) . This code provides a specific representation of the molecule’s structure.


Physical And Chemical Properties Analysis

Oxazolo[5,4-b]pyridin-2-amine is a solid at room temperature . It has a molecular weight of 135.13 .

Scientific Research Applications

Chemistry of Heterocycles Incorporating Oxazolopyridine Skeletons

A study by Monier et al. (2020) explored the recent advances in the chemistry of heterocycles, including oxazolo[5,4-b]pyridine skeletons. The research focused on the synthesis of these compounds and discussed the reactivity of various substituents, highlighting their potential in organic and medicinal chemistry for developing new biological components (Monier, Abdel-Latif, El‐Mekabaty, & Elattar, 2020).

Photophysical Properties of Oxazolopyridine Derivatives

Shatsauskas et al. (2019) investigated the photophysical properties of 3-amino-4-arylpyridin-2(1Н)-ones, including oxazolo[5,4-b]pyridin-2(1H)-ones. The study involved synthesizing these compounds and examining their UV and luminescence spectroscopy properties, revealing insights into the structure-photophysical property relationships (Shatsauskas, Abramov, Chernenko, Kostyuchenko, & Fisyuk, 2019).

Application in Dye Synthesis

Barni et al. (1985) described the use of 2-(o,m,p-Aminophenyl)oxazolo[4,5-b]pyridines in the synthesis of monoazo dyes suitable for polyamide fabrics and cationic dyes for acrylic fibers. This study highlighted the potential of oxazolopyridines in the textile industry (Barni, Pasquino, Savarino, & Modica, 1985).

Synthesis and Antimicrobial Activity

Celik, Erol, and Kuyucuklu (2021) conducted a study on the antimicrobial activities of 2-(substituted)oxazolo[4,5-b]pyridine derivatives. They investigated these compounds' effectiveness against various bacteria and fungi, offering promising insights into their potential use in antimicrobial therapies (Celik, Erol, & Kuyucuklu, 2021).

Synthesis Techniques and Variations

Gelmi et al. (1992) and Palamarchuk et al. (2019) provided insights into different methods for synthesizing oxazolopyridines. These studies contribute to understanding the variations and possibilities in the synthesis of such compounds, essential for their application in different scientific fields (Gelmi, Pocar, Viziano, Destro, & Merati, 1992); (Palamarchuk, Matsukevich, Kulakov, Seilkhanov, & Fisyuk, 2019).

Safety and Hazards

The compound is labeled with the GHS07 pictogram, indicating that it can be harmful if swallowed, causes skin irritation, causes serious eye irritation, and may cause respiratory irritation . Precautionary measures include avoiding breathing dust, gas, or vapors, avoiding contact with skin and eyes, and using personal protective equipment .

properties

IUPAC Name

[1,3]oxazolo[5,4-b]pyridin-2-amine;dihydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H5N3O.2ClH/c7-6-9-4-2-1-3-8-5(4)10-6;;/h1-3H,(H2,7,9);2*1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GJGZYHLMTURAJH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C(N=C1)OC(=N2)N.Cl.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H7Cl2N3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90743792
Record name [1,3]Oxazolo[5,4-b]pyridin-2-amine--hydrogen chloride (1/2)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90743792
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

208.04 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

909854-99-5
Record name [1,3]Oxazolo[5,4-b]pyridin-2-amine--hydrogen chloride (1/2)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90743792
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Oxazolo[5,4-b]pyridin-2-amine dihydrochloride
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Oxazolo[5,4-b]pyridin-2-amine dihydrochloride
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Oxazolo[5,4-b]pyridin-2-amine dihydrochloride
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Oxazolo[5,4-b]pyridin-2-amine dihydrochloride

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